12-chloro-3-[2-(4-methoxyphenyl)ethyl]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
- Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria.
- Synthetic coumarins find applications in fabric conditioners, perfumes, and medicinal industry (e.g., anti-coagulants like warfarin and dicoumarol).
- Recent research has explored various biological properties of coumarins, including anti-HIV, anticancer, anti-microbial, antioxidant, and anti-inflammatory activities .
Coumarins: , or benzopyran-2-ones, are a group of naturally occurring lactones. They were first derived from Tonka beans in 1820.
Preparation Methods
- One synthetic route involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides to yield coumarin–triazole derivatives .
- Other methods exist, but this specific compound’s synthesis details may require further literature search.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
Chemistry: Coumarins serve as versatile building blocks in organic synthesis due to their diverse reactivity.
Biology: Some coumarins exhibit anti-microbial, anti-tumor, and antioxidant properties.
Medicine: Research explores their potential as anti-HIV, anti-inflammatory, and anti-asthmatic agents.
Industry: Coumarins find applications in perfumery, cosmetics, and pharmaceuticals.
Mechanism of Action
- The specific mechanism for this compound would require further investigation.
- Molecular targets and pathways involved may vary based on its biological activity.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a direct comparison with similar compounds in my current knowledge base. further literature search could provide relevant information.
Remember that this compound’s detailed synthesis and specific applications may require additional research beyond the scope of my current capabilities
Properties
Molecular Formula |
C24H24ClNO4 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
12-chloro-3-[2-(4-methoxyphenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H24ClNO4/c1-28-16-8-6-15(7-9-16)10-11-26-13-20-22-19(12-21(25)23(20)29-14-26)17-4-2-3-5-18(17)24(27)30-22/h6-9,12H,2-5,10-11,13-14H2,1H3 |
InChI Key |
JSEGXZSWCXGALJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
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